SKLB-11A Binding Affinity and Functional Potency vs. Alternative SIRT3 Activators
SKLB-11A binds SIRT3 with a Kd of 4.7 μM and enhances deacetylase activity with an EC50 of 21.95 μM [1]. In comparison, the SIRT3 activator SZC-6 exhibits a significantly weaker binding affinity (Kd = 15 μM) and a similar functional potency (EC50 = 23.2 ± 3.3 μM) [2]. The natural product Honokiol, often cited as a SIRT3 activator, lacks a reported EC50 and acts via a non-allosteric mechanism with limited quantitative characterization [3]. ADTL-SA1215 is more potent (EC50 = 0.21 μM) but is not validated in cardiac models and shows a different selectivity fingerprint [4].
| Evidence Dimension | Binding Affinity (Kd) & Functional Activation (EC50) |
|---|---|
| Target Compound Data | Kd = 4.7 μM; EC50 = 21.95 ± 1.57 μM |
| Comparator Or Baseline | SZC-6: Kd = 15 μM, EC50 = 23.2 ± 3.3 μM; Honokiol: EC50 not quantitated; ADTL-SA1215: EC50 = 0.21 μM |
| Quantified Difference | SKLB-11A Kd is 3.2x lower (tighter binding) than SZC-6. SKLB-11A is 105x less potent than ADTL-SA1215 but with distinct selectivity. |
| Conditions | Surface plasmon resonance (SPR) binding assays and fluorometric deacetylase activity assays using recombinant human SIRT3. |
Why This Matters
Selecting a SIRT3 activator requires balancing binding affinity, functional potency, and validated model-specific efficacy; SKLB-11A offers a well-characterized profile with both binding and activity data in the low micromolar range, suitable for studies where tight binding is critical but ultra-high potency is not required.
- [1] Zhang D, Zhang J, Wu C, Xiao Y, Ji L, Hu J, Ding J, Li T, Zhang Y, Ouyang L. Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies. ACS Cent Sci. 2025 Apr 14;11(5):704-718. View Source
- [2] Wang L, Liu H, et al. SZC-6, a small-molecule activator of SIRT3, attenuates cardiac hypertrophy in mice. Acta Pharmacol Sin. 2022;43(8):1921-1931. View Source
- [3] Pillai VB, Samant S, Sundaresan NR, Gupta MP. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial Sirt3. Nat Commun. 2015 Apr 14;6:6656. View Source
- [4] Zhang D, et al. Structure-Guided Design of a Small-Molecule Activator of Sirtuin-3 that Modulates Autophagy in Triple Negative Breast Cancer. J Med Chem. 2021 Oct 14;64(19):14192-14209. View Source
